2-METHYL-QUINAZOLINE-4,7-DIOL
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Overview
Description
2-METHYL-QUINAZOLINE-4,7-DIOL is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-QUINAZOLINE-4,7-DIOL typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, 2-METHYL-QUINAZOLINE-4,7-DIOL is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of quinazolinones are explored for their potential therapeutic applications, including as anti-inflammatory, analgesic, and antitumor agents.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-QUINAZOLINE-4,7-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-one: The parent compound without the hydroxy and methyl groups.
2-Methylquinazolin-4(1H)-one: Lacks the hydroxy group.
7-Hydroxyquinazolin-4(1H)-one: Lacks the methyl group.
Uniqueness
2-METHYL-QUINAZOLINE-4,7-DIOL is unique due to the presence of both the hydroxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a compound of interest in various research fields.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCHNDDMNZATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702741 |
Source
|
Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-80-4 |
Source
|
Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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